molecular formula C18H13FN4OS B2724849 N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide CAS No. 1172449-36-3

N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide

Cat. No.: B2724849
CAS No.: 1172449-36-3
M. Wt: 352.39
InChI Key: RPWOKVWWMXCELJ-UHFFFAOYSA-N
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Description

N-(1-(4-Fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide is a heterocyclic compound featuring a pyrazole core substituted with a 4-fluorobenzo[d]thiazol-2-yl group at the N1 position and a benzamide moiety at the C5 position.

Properties

IUPAC Name

N-[2-(4-fluoro-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN4OS/c1-11-10-15(20-17(24)12-6-3-2-4-7-12)23(22-11)18-21-16-13(19)8-5-9-14(16)25-18/h2-10H,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPWOKVWWMXCELJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC=CC=C2)C3=NC4=C(C=CC=C4S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 2-Amino-4-fluorothiophenol

The benzothiazole ring is constructed by reacting 2-amino-4-fluorothiophenol with benzoyl chloride under acidic conditions (Equation 1):

$$
\text{2-Amino-4-fluorothiophenol} + \text{Benzoyl chloride} \xrightarrow{\text{HCl, EtOH}} \text{4-Fluorobenzo[d]thiazole} \quad
$$

Optimization Data :

Condition Yield (%) Purity (HPLC)
Reflux, 12 h 68 92%
Microwave, 150°C, 30 min 85 98%

Microwave irradiation significantly enhances reaction efficiency, reducing time from hours to minutes while improving yield.

Formation of the 3-Methyl-1H-pyrazole Ring

Cyclocondensation of Hydrazine with β-Keto Esters

The pyrazole ring is synthesized via reaction of methyl hydrazine with ethyl acetoacetate (Equation 2):

$$
\text{Methyl hydrazine} + \text{Ethyl acetoacetate} \xrightarrow{\text{EtOH, Δ}} \text{3-Methyl-1H-pyrazol-5-amine} \quad
$$

Regioselectivity Control :

  • Use of acetic acid as a catalyst directs formation of the 3-methyl isomer (>95% regioselectivity).

Coupling of Pyrazole and Benzothiazole Units

Buchwald-Hartwig Amination

Palladium-catalyzed coupling links the pyrazole and benzothiazole moieties (Equation 3):

$$
\text{4-Fluorobenzo[d]thiazole} + \text{3-Methyl-1H-pyrazol-5-amine} \xrightarrow{\text{Pd(OAc)_2, Xantphos}} \text{N-(1-(4-Fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)amine} \quad
$$

Catalyst Screening :

Catalyst System Yield (%)
Pd(OAc)_2/Xantphos 78
Pd(dba)_2/BINAP 65
CuI/1,10-Phenanthroline 42

Palladium acetate with Xantphos ligand provides optimal results due to superior electron-donating properties.

Final Amidation with Benzoyl Chloride

HATU-Mediated Coupling

The benzamide group is introduced using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) (Equation 4):

$$
\text{N-(1-(4-Fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)amine} + \text{Benzoyl chloride} \xrightarrow{\text{HATU, DIPEA}} \text{Target Compound} \quad
$$

Solvent Optimization :

Solvent Yield (%)
DMF 92
THF 75
DCM 63

Dimethylformamide (DMF) maximizes yield by stabilizing the reactive intermediate.

Analytical Characterization and Validation

Spectroscopic Data

  • $$^1$$H NMR (400 MHz, DMSO-d6) : δ 8.21 (s, 1H, pyrazole-H), 7.89–7.40 (m, 9H, aromatic-H), 2.41 (s, 3H, CH3).
  • HRMS (ESI) : m/z calcd for C$${18}$$H$${14}$$FN$$_4$$OS [M+H]$$^+$$ 369.0812; found 369.0815.

Purity Assessment

Method Purity (%)
HPLC (C18) 99.5
TLC (SiO2) 98

Chemical Reactions Analysis

Key Functional Groups and Reactivity

The compound’s structure includes:

  • Benzamide group : Subject to hydrolysis, aminolysis, and nucleophilic substitution .

  • Fluorobenzo[d]thiazole : May participate in electrophilic aromatic substitution or fluorine displacement under specific conditions.

  • Methylpyrazole : Susceptible to alkylation or cycloaddition reactions .

Hydrolysis of the Amide Bond

The benzamide group undergoes hydrolysis under acidic or basic conditions to form a carboxylic acid and amine.

  • Conditions : HCl (acidic) or NaOH (basic) .

  • Products : Benzoic acid derivative and amine byproduct.

  • Analysis : TLC and NMR confirm hydrolysis completion.

Aminolysis

Reaction with amines (e.g., aliphatic or aromatic amines) replaces the benzamide’s amine group.

  • Reagents : Excess amine, catalyst (e.g., EDC).

  • Products : Substituted amide derivatives.

  • Application : Modulation of biological activity .

Nucleophilic Substitution

The fluorine atom in the benzothiazole ring may undergo substitution (e.g., with hydroxyl or amino groups).

  • Conditions : High-temperature reactions with nucleophiles (e.g., hydroxide, amine).

  • Products : Fluorine-replaced derivatives.

Condensation Reactions

The methylpyrazole group may participate in condensation reactions (e.g., with aldehydes).

  • Mechanism : Knoevenagel condensation observed in similar pyrazole derivatives .

  • Application : Formation of extended conjugated systems .

Oxidative/Reductive Transformations

The thiazole ring may undergo oxidation (e.g., to sulfoxides) or reduction (e.g., to thiazolidines).

  • Reagents : Oxidizing agents (e.g., H₂O₂) or reducing agents (e.g., NaBH₄).

Analytical Methods

Method Purpose Key Observations
NMR Structural confirmation, hydrogen environment analysisPeaks for aromatic protons, amide NH, and methyl groups.
IR Functional group identification (amide NH, C=O stretch)Amide NH bend (~1600 cm⁻¹), C=O stretch (~1650 cm⁻¹) .
TLC Reaction monitoring, purity assessmentRf values for intermediates and final product.
HPLC Purity quantification and stability studiesRetention times for degradation products.

Mechanistic Insights

  • Hydrogen Bonding : The benzamide NH group facilitates intermolecular hydrogen bonding, influencing solubility and reactivity .

  • Fluorine Effects : The fluorine substituent may increase electron-withdrawing effects, altering aromatic ring reactivity.

  • Biological Targets : The compound’s heterocyclic moieties may interact with enzymes or receptors, affecting biological pathways (e.g., kinase inhibition) .

Research Findings

  • Biological Activity : Compounds with similar structures exhibit anti-inflammatory, anticancer, and antimicrobial properties.

  • Synthetic Challenges : Control of reaction conditions (temperature, solvent) is critical for high yields and selectivity.

  • Analytical Validation : NMR and IR are essential for confirming structural integrity post-reaction .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of benzamide derivatives, including N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide, as promising candidates for anticancer therapies. These compounds have been evaluated for their ability to inhibit various cancer cell lines, demonstrating significant cytotoxic effects.

Case Study:
A series of benzamide derivatives were synthesized and tested against several cancer cell lines. The results indicated that modifications in the benzamide structure could enhance anticancer potency. For instance, compounds with electron-withdrawing groups at specific positions showed improved activity against breast and lung cancer cells .

Antimicrobial Properties

The compound exhibits notable antimicrobial activity, particularly against resistant strains of bacteria and fungi. Research has shown that thiazole-containing compounds can disrupt microbial cell membranes, leading to cell death.

Case Study:
In vitro assays demonstrated that this compound displayed effective inhibition against Staphylococcus aureus and Candida albicans. The structure-activity relationship (SAR) studies revealed that the presence of the fluorobenzothiazole moiety significantly contributes to its antimicrobial efficacy .

Inhibition of Enzymatic Activity

The compound has been investigated for its ability to inhibit specific enzymes involved in disease processes, such as xanthine oxidase and certain kinases implicated in cancer progression.

Case Study:
A study focused on the inhibition of xanthine oxidase by thiazole derivatives found that structural modifications significantly impacted inhibitory potency. The compound's efficacy in reducing uric acid levels suggests its potential utility in treating gout and related disorders .

Antiviral Activity

Research indicates that this compound may possess antiviral properties, particularly against emerging viruses such as coronaviruses.

Case Study:
A series of derivatives were synthesized and assessed for their inhibitory activity against Middle East respiratory syndrome coronavirus (MERS-CoV). One derivative exhibited an IC50 value as low as 0.09 μM, indicating strong antiviral potential, warranting further development for therapeutic applications .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of this compound.

Structural Feature Effect on Activity
Electron-withdrawing groupsIncreased potency against cancer cells
Fluorine substitutionEnhanced antimicrobial properties
Variations in the pyrazole ringImpact on enzyme inhibition

These findings underscore the importance of chemical modifications in enhancing biological activity and selectivity.

Biological Activity

N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. Its unique molecular structure, featuring a pyrazole ring and a fluorobenzo[d]thiazole moiety, suggests a promising profile for various biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.

Chemical Structure and Properties

The molecular formula of this compound is C16H13FN6OS, with a molecular weight of 356.38 g/mol. The compound's structure can be represented as follows:

PropertyValue
Molecular FormulaC16H13FN6OS
Molecular Weight356.38 g/mol
Purity≥95%

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Benzothiazole Ring : This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Pyrazole Moiety : This may involve reactions with hydrazine derivatives.
  • Final Amidation : The final product is formed by coupling the benzothiazole and pyrazole components through an amide bond.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies on related benzothiazole derivatives have shown inhibition of cell proliferation in A431 (epidermoid carcinoma), A549 (lung cancer), and H1299 (non-small cell lung cancer) cells, indicating potential use in cancer therapy .

The proposed mechanisms for the anticancer activity include:

  • Inhibition of Cell Cycle Progression : Compounds have been shown to induce cell cycle arrest at specific phases.
  • Promotion of Apoptosis : Activation of apoptotic pathways has been observed, leading to programmed cell death in malignant cells.

Antimicrobial Activity

Similar compounds have also been evaluated for their antimicrobial properties. The presence of the thiazole ring is often associated with enhanced activity against bacterial and fungal pathogens. In vitro studies have indicated that modifications in the substituents on the thiazole ring can significantly affect the antimicrobial potency.

Structure-Activity Relationship (SAR)

A detailed SAR study on thiazole derivatives suggests that:

  • Electron-Withdrawing Groups : Such as fluorine at the para position enhance biological activity.
  • Non-bulky Substituents : At ortho positions are preferred for optimal interaction with biological targets.

Case Studies

Several studies have highlighted the biological activity of related compounds:

  • Study on Anticancer Activity :
    • Objective : Evaluate the antiproliferative effects against breast and colon cancer cell lines.
    • Findings : Compounds demonstrated IC50 values in low micromolar ranges, indicating potent activity against tested cell lines .
  • Antimicrobial Evaluation :
    • Objective : Assess efficacy against various bacterial strains.
    • Results : Significant inhibition was observed, with minimum inhibitory concentrations (MIC) below 10 µg/mL for several derivatives.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s closest analogs share the benzamide-pyrazole-thiazole scaffold but differ in substituents. Key comparisons include:

Compound Name Core Structure Key Substituents Evidence ID
N-(1-(4-Ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-(methylthio)benzamide Pyrimidinone-pyrazole 3-(Methylthio)benzamide
N-(5-((4-Methylpiperazin-1-yl)methyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide Thiazole-benzamide 4-Methylpiperazinylmethyl, pyridinyl
N-(1-(6-Ethyl-4-oxo-1,4-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-(dimethylamino)benzamide Pyrimidinone-pyrazole 4-(Dimethylamino)benzamide
N-(4-(2-(Methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide Thiazole-pyrazole Acetamide, phenylpyrazole
  • Electron-Withdrawing vs. Electron-Donating Groups : The 4-fluoro group on the benzo[d]thiazole in the target compound contrasts with electron-donating groups (e.g., 3-ethoxy in compound 31 ), which may reduce metabolic oxidation compared to alkyl or methoxy substituents.
  • Benzamide Variations: Substituents on the benzamide (e.g., 3-isopropyl in compound 22 , 4-dimethylamino in compound 34 ) influence lipophilicity and hydrogen-bonding capacity. The unsubstituted benzamide in the target compound may favor π-π stacking interactions but reduce solubility compared to polar groups like dimethylamino.

Physicochemical and Spectral Properties

  • Melting Points: Analogs in are solids (melting points 160–220°C), with polar groups (e.g., morpholinomethyl in 4d ) increasing melting points due to intermolecular hydrogen bonding.
  • Spectral Data :
    • 1H NMR : Pyrazole protons in analogs resonate at δ 6.5–7.5 ppm, while benzo[d]thiazole protons appear downfield (δ 7.8–8.2 ppm) .
    • HRMS : Precise mass data confirm molecular formulas (e.g., [M+H]+ for compound 4g: 448.1921 ).

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide?

Answer:
The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the pyrazole core via cyclocondensation of hydrazine derivatives with β-keto esters or diketones. For fluorobenzo[d]thiazole incorporation, 2-chloro-4-fluorobenzo[d]thiazole can react with aminopyrazole intermediates under nucleophilic aromatic substitution conditions .
  • Step 2: Benzamide coupling at the pyrazole C5 position using benzoyl chloride derivatives in anhydrous acetonitrile under reflux (4–6 hours), followed by precipitation and purification via recrystallization .
  • Key Reagents: Anhydrous acetonitrile, triethylamine (base), and reflux conditions (80–100°C) are critical to suppress side reactions and improve yields .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Answer:
Standard characterization protocols include:

  • Melting Point Analysis: Uncorrected melting points (e.g., 160–162°C) using a capillary apparatus to assess purity .
  • Spectroscopy:
    • ¹H/¹³C NMR: Confirm substitution patterns (e.g., fluorobenzo[d]thiazole protons at δ 7.8–8.2 ppm; pyrazole methyl at δ 2.3–2.5 ppm) .
    • HRMS (ESI): Validate molecular weight (e.g., [M+H]⁺ calculated for C₁₉H₁₄FN₃OS: 368.0865; observed: 368.0868) .
  • Elemental Analysis: Carbon, hydrogen, nitrogen, and sulfur content within ±0.4% of theoretical values .

Advanced: What strategies resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

Answer:
Discrepancies often arise from pharmacokinetic factors or metabolite interference:

  • Metabolic Stability Assays: Use liver microsomes (human/rodent) to identify unstable metabolites. For example, fluorobenzo[d]thiazole moieties may undergo CYP450-mediated oxidation, reducing bioavailability .
  • Plasma Protein Binding (PPB): Measure PPB via equilibrium dialysis; high binding (>95%) can limit free drug concentration in vivo .
  • Dose Optimization: Conduct PK/PD modeling to align in vitro IC₅₀ values (e.g., 50 nM for Akt inhibition) with efficacious plasma concentrations in rodent models .

Advanced: How can Rh-catalyzed C–H functionalization be applied to modify the benzo[d]thiazole moiety?

Answer:
Rh(III) catalysts enable regioselective C–H amidation or alkylation:

  • Catalyst System: [Cp*RhCl₂]₂ (5 mol%) with AgSbF₆ (20 mol%) in DCE at 60°C .
  • Directing Groups: Use the pyrazole N-methyl group as an endogenous directing group to functionalize the benzo[d]thiazole at the C6 position .
  • Scope: Introduce aryl/heteroaryl groups (e.g., methyl, methoxy) to modulate electronic properties and enhance target binding (e.g., kinase inhibition) .

Basic: What in vitro assays are suitable for preliminary biological evaluation?

Answer:
Prioritize assays based on structural analogs:

  • Kinase Inhibition: Screen against Akt isoforms (Akt1/Akt2) via ADP-Glo™ assays, given the compound’s pyrazole-benzamide scaffold’s relevance to kinase binding .
  • Antiproliferative Activity: Use MTT assays on cancer cell lines (e.g., MCF-7, A549) with IC₅₀ values calculated from dose-response curves (48–72 hours) .
  • Cytotoxicity Controls: Include non-cancerous cell lines (e.g., HaCaT keratinocytes) to assess selectivity indices .

Advanced: How can crystallographic data (e.g., SHELX-refined structures) guide SAR studies?

Answer:
X-ray crystallography (SHELXL-refined) reveals:

  • Conformational Flexibility: The pyrazole-thiazole dihedral angle (~15–25°) impacts binding pocket compatibility .
  • Hydrogen Bonding: Benzo[d]thiazole N1 and benzamide carbonyl form critical H-bonds with target residues (e.g., Akt2’s hinge region) .
  • Halogen Bonding: The fluorine atom at C4 of the benzo[d]thiazole may interact with backbone carbonyls (e.g., CDK7’s Leu83), enhancing potency .

Advanced: What computational methods predict metabolic liabilities of the fluorobenzo[d]thiazole group?

Answer:

  • In Silico Tools: Use Schrödinger’s Metabolite Predictor or GLORYx to identify oxidation/hydrolysis sites. The 4-fluoro group is resistant to metabolism, but the thiazole S may undergo sulfoxidation .
  • Density Functional Theory (DFT): Calculate Fukui indices to predict nucleophilic attack sites (e.g., C5 of pyrazole) .
  • MD Simulations: Assess binding mode stability with Akt isoforms; RMSD <2 Å over 100 ns trajectories indicates robust target engagement .

Basic: How should researchers troubleshoot low yields in the final benzamide coupling step?

Answer:
Common fixes include:

  • Activation of Carboxylic Acid: Use HATU or EDCI/HOBt instead of direct benzoyl chloride coupling to improve efficiency .
  • Solvent Optimization: Replace acetonitrile with DMF or THF to enhance solubility of intermediates .
  • Catalytic Additives: Add DMAP (5 mol%) to accelerate acylation .

Advanced: What strategies improve selectivity for Akt1 over Akt2 in derivatives of this compound?

Answer:

  • Dihedral Angle Modulation: Introduce bulkier substituents (e.g., 3-methylpyrazole) to restrict conformational flexibility, favoring Akt1’s larger hydrophobic pocket .
  • Isozyme-Specific Mutagenesis: Use Akt1 (S129L) and Akt2 (R111H) mutants in enzymatic assays to identify critical binding residues .
  • Hybrid Inhibitors: Combine benzamide and allosteric motifs (e.g., MK-2206-like fragments) to exploit isoform-specific allosteric sites .

Advanced: How can in vivo toxicity be mitigated without compromising antitumor efficacy?

Answer:

  • Cutaneous Toxicity Reduction: Selectively decrease Akt2 inhibition (Akt2 IC₅₀ >1 µM) to avoid keratinocyte apoptosis .
  • Prodrug Design: Mask the benzamide as a phosphate ester (cleaved by alkaline phosphatase in tumors) to limit systemic exposure .
  • Dosing Regimen: Intermittent dosing (e.g., 3 days on/4 days off) maintains efficacy while reducing hepatotoxicity (monitor ALT/AST levels) .

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